molecular formula C14H11ClN4S B3964443 N-amino-N'-(2-chlorophenyl)-1,3-benzothiazole-2-carboximidamide

N-amino-N'-(2-chlorophenyl)-1,3-benzothiazole-2-carboximidamide

Cat. No.: B3964443
M. Wt: 302.8 g/mol
InChI Key: STRUTSKLTCAEGW-UHFFFAOYSA-N
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Description

N-amino-N’-(2-chlorophenyl)-1,3-benzothiazole-2-carboximidamide is a chemical compound that belongs to the class of benzothiazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-amino-N’-(2-chlorophenyl)-1,3-benzothiazole-2-carboximidamide typically involves the reaction of 2-chlorobenzothiazole with an appropriate amine under specific conditions. One common method involves the use of a base such as sodium hydride or potassium carbonate to deprotonate the amine, followed by nucleophilic substitution at the 2-position of the benzothiazole ring. The reaction is usually carried out in an organic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, which allow for better control of reaction conditions and higher yields. Additionally, the use of catalysts and advanced purification techniques can further enhance the efficiency and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

N-amino-N’-(2-chlorophenyl)-1,3-benzothiazole-2-carboximidamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxide derivatives, while reduction can lead to the formation of amine derivatives .

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-amino-N’-(2-chlorophenyl)-1,3-benzothiazole-2-carboximidamide involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to the disruption of cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

  • N-amino-N’-(2-bromophenyl)-1,3-benzothiazole-2-carboximidamide
  • N-amino-N’-(2-fluorophenyl)-1,3-benzothiazole-2-carboximidamide
  • N-amino-N’-(2-methylphenyl)-1,3-benzothiazole-2-carboximidamide

Uniqueness

N-amino-N’-(2-chlorophenyl)-1,3-benzothiazole-2-carboximidamide is unique due to the presence of the 2-chlorophenyl group, which can influence its chemical reactivity and biological activity. This makes it distinct from other similar compounds and may confer specific advantages in certain applications .

Properties

IUPAC Name

N-amino-N'-(2-chlorophenyl)-1,3-benzothiazole-2-carboximidamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11ClN4S/c15-9-5-1-2-6-10(9)17-13(19-16)14-18-11-7-3-4-8-12(11)20-14/h1-8H,16H2,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

STRUTSKLTCAEGW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=C(S2)C(=NC3=CC=CC=C3Cl)NN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11ClN4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
N-amino-N'-(2-chlorophenyl)-1,3-benzothiazole-2-carboximidamide
Reactant of Route 2
N-amino-N'-(2-chlorophenyl)-1,3-benzothiazole-2-carboximidamide
Reactant of Route 3
N-amino-N'-(2-chlorophenyl)-1,3-benzothiazole-2-carboximidamide
Reactant of Route 4
N-amino-N'-(2-chlorophenyl)-1,3-benzothiazole-2-carboximidamide
Reactant of Route 5
N-amino-N'-(2-chlorophenyl)-1,3-benzothiazole-2-carboximidamide
Reactant of Route 6
N-amino-N'-(2-chlorophenyl)-1,3-benzothiazole-2-carboximidamide

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